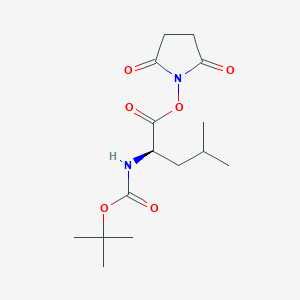
N6-(Trifluoroacétyl)-L-lysine
Vue d'ensemble
Description
N-6-Trifluoroacétyl-L-lysine est un dérivé de l'acide aminé L-lysine, où le groupe ε-amino est protégé par un groupe trifluoroacétyle. Ce composé est souvent utilisé dans la synthèse peptidique et comme intermédiaire dans la production de diverses molécules biologiquement actives .
Applications De Recherche Scientifique
N-6-Trifluoroacetyl-L-lysine is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms, particularly those involving lysine residues.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antihypertensive drugs like lisinopril.
Industry: Utilized in the production of synthetic organic polypeptides for nonaqueous capillary electrophoresis
Safety and Hazards
Mécanisme D'action
Target of Action
N6-Trifluoroacetyl-L-lysine, also known as H-Lys(Tfa)-OH, primarily targets the enzyme L-lysine cyclodeaminase . This enzyme is involved in the metabolism of L-lysine, an essential amino acid. The inhibition of this enzyme can have significant effects on various biological processes.
Mode of Action
The compound acts as an inhibitor of L-lysine cyclodeaminase . It binds to the active site of the enzyme, preventing it from catalyzing the cyclodeamination of L-lysine. This inhibition can disrupt the normal metabolic processes involving L-lysine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N-6-Trifluoroacétyl-L-lysine peut être synthétisé par réaction de L-lysine avec l'anhydride trifluoroacétique. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane, dans des conditions douces. La réaction est la suivante :
L-lysine+anhydride trifluoroacétique→N-6-Trifluoroacétyl-L-lysine+acide acétique
Méthodes de production industrielle
La production industrielle de N-6-Trifluoroacétyl-L-lysine implique des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
N-6-Trifluoroacétyl-L-lysine subit diverses réactions chimiques, notamment :
Hydrolyse : Le groupe trifluoroacétyle peut être éliminé en milieu acide ou basique, régénérant le groupe amino libre.
Substitution : Le groupe trifluoroacétyle peut être remplacé par d'autres groupes acyles dans des conditions appropriées.
Réactifs et conditions courants
Hydrolyse : Généralement réalisée à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium.
Substitution : Implique souvent des chlorures d'acyle ou des anhydrides en présence d'une base telle que la triéthylamine.
Principaux produits formés
Hydrolyse : L-lysine et acide trifluoroacétique.
Substitution : Divers dérivés N-acyl-L-lysine selon l'agent d'acylation utilisé.
Applications de la recherche scientifique
N-6-Trifluoroacétyl-L-lysine est largement utilisé dans la recherche scientifique en raison de sa polyvalence :
Chimie : Utilisé comme brique de construction dans la synthèse peptidique et comme groupe protecteur pour les acides aminés.
Biologie : Employé dans l'étude des mécanismes enzymatiques, en particulier ceux impliquant des résidus lysine.
Médecine : Sert d'intermédiaire dans la synthèse de produits pharmaceutiques, y compris les médicaments antihypertenseurs comme le lisinopril.
Industrie : Utilisé dans la production de polypeptides organiques synthétiques pour l'électrophorèse capillaire non aqueuse
Mécanisme d'action
N-6-Trifluoroacétyl-L-lysine agit principalement comme un inhibiteur de la cyclodéaminase L-lysine. En se liant au site actif de l'enzyme, il empêche la conversion de L-lysine en d'autres métabolites. Cette inhibition est cruciale dans les études impliquant le métabolisme de la lysine et la cinétique enzymatique .
Comparaison Avec Des Composés Similaires
Composés similaires
- Nε-Acétyl-L-lysine
- Nε-Boc-L-lysine
- Nε-Cbz-L-lysine
Unicité
N-6-Trifluoroacétyl-L-lysine est unique en raison de la présence du groupe trifluoroacétyle, qui confère des propriétés chimiques distinctes telles qu'une stabilité accrue et une résistance à l'hydrolyse par rapport à d'autres dérivés acylés de la lysine .
Propriétés
IUPAC Name |
(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHRSVBHRVIMI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92391-37-2 | |
| Record name | L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92391-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70142926 | |
| Record name | L-Lysine, N6-(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10009-20-8 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10009-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, N6-(trifluoroacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N6-(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N6-(2,2,2- trifluoroacetyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















